![molecular formula C22H20N2O B2423971 (3Z)-3-[(1-benzyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one CAS No. 606100-40-7](/img/structure/B2423971.png)

(3Z)-3-[(1-benzyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

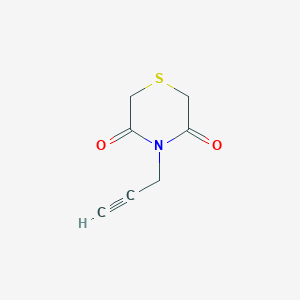

The compound “(3Z)-3-[(1-benzyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one” is a chemical compound with the molecular formula C22H20N2O . It has a molecular weight of 328.415 .

Molecular Structure Analysis

The molecular structure of this compound includes a benzyl group attached to a dimethylpyrrole ring, which is connected to an indolone ring via a methylene bridge . The compound has a Z configuration at the methylene bridge .Physical and Chemical Properties Analysis

This compound has a molecular weight of 328.415 . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the data I retrieved .科学的研究の応用

Photochromic Systems

The study of non-symmetric diarylethenes, including compounds with an indole ring, reveals their significance in developing thermally irreversible photochromic systems. These compounds exhibit photoinduced cyclization/ring-opening reactions, showcasing their potential in creating materials with stable color changes upon light exposure. This property is particularly relevant for applications in optical data storage and photo-switchable devices (Nakayama, Hayashi, & Irie, 1991).

Synthesis of Heterotricyclic Compounds

Research on the synthesis of functional derivatives based on tetramic acid reveals the production of a wide range of heterotricyclic compounds, including those related to (3Z)-3-[(1-benzyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one. These derivatives exhibit varied biological activities, such as anticonvulsant properties, highlighting their potential in medicinal chemistry (Sorokina, Alekseeva, Parshin, & Granik, 2007).

Catalysis and Polymerization

The interaction of pyrroles and indoles with perfluoroarylboranes, forming stable B-N complexes, demonstrates a novel approach towards catalysis and polymerization processes. These complexes, including those derived from indole structures similar to the compound , serve as proton sources for generating methylmetallocene cations, contributing to advancements in catalytic systems and materials science (Bonazza, Camurati, Guidotti, Mascellari, & Resconi, 2004).

Schiff Bases and Anticonvulsant Agents

A study on the synthesis and characterization of heterocyclic Schiff bases explores their potential as anticonvulsant agents. By examining the structural and functional properties of compounds containing indole and pyrrole units, researchers aim to identify new therapeutic agents for treating seizures and other neurological disorders (Pandey & Srivastava, 2011).

Molecular Structures and Properties

Investigations into the conformation and crystal structure of dipyrrinones with oxindole components offer insights into the molecular geometry, stability, and intermolecular interactions of compounds related to this compound. Such studies are crucial for understanding the chemical behavior and application potential of these compounds in various scientific domains (Boiadjiev & Lightner, 2003).

将来の方向性

特性

IUPAC Name |

(3Z)-3-[(1-benzyl-3,5-dimethylpyrrol-2-yl)methylidene]-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O/c1-15-12-16(2)24(14-17-8-4-3-5-9-17)21(15)13-19-18-10-6-7-11-20(18)23-22(19)25/h3-13H,14H2,1-2H3,(H,23,25)/b19-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXKJCQHMMNJAV-UYRXBGFRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CC2=CC=CC=C2)C=C3C4=CC=CC=C4NC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1CC2=CC=CC=C2)/C=C\3/C4=CC=CC=C4NC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide](/img/structure/B2423891.png)

![Endo-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B2423893.png)

![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2423894.png)

![N-[Cyano-(2-fluorophenyl)methyl]-2-methyl-3-pyridin-2-ylbenzamide](/img/structure/B2423896.png)

![2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride](/img/structure/B2423898.png)

![2-{[1-(Cyclopentylmethyl)piperidin-4-yl]oxy}-5-methylpyrimidine](/img/structure/B2423901.png)

![7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine HCl](/img/structure/B2423902.png)

![N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2423907.png)

![8-(2,3-Dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-1,3,5-trihydroimidazolidin o[1,2-h]purine-2,4-dione](/img/structure/B2423909.png)